5-(三氟甲基)-1H-吲哚-7-腈

描述

5-(trifluoromethyl)-1H-indole-7-carbonitrile is a useful research compound. Its molecular formula is C10H5F3N2 and its molecular weight is 210.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(trifluoromethyl)-1H-indole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(trifluoromethyl)-1H-indole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

The trifluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of pharmaceutical compounds. In the context of 5-(trifluoromethyl)-1H-indole-7-carbonitrile, several studies highlight its potential as a precursor for various therapeutic agents:

- Anticancer Agents : This compound has been investigated as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. The incorporation of the trifluoromethyl group is believed to increase the potency and selectivity of these inhibitors .

- Antifungal Agents : Research indicates that 5-(trifluoromethyl)-1H-indole-7-carbonitrile can serve as a reactant for the enantioselective preparation of antifungal agents, showcasing its versatility in addressing fungal infections .

- Neuropharmacology : The compound has been utilized in synthesizing selective serotonin reuptake inhibitors (SSRIs), which are critical in treating depression and anxiety disorders. The trifluoromethyl moiety enhances the interaction with serotonin receptors, improving efficacy .

Agrochemical Applications

The unique properties of trifluoromethylated compounds extend to agrochemicals, where they are used to develop new pesticides and herbicides:

- Pesticide Development : Compounds containing the trifluoromethyl group have been shown to exhibit enhanced biological activity against pests. Research indicates that derivatives of 5-(trifluoromethyl)-1H-indole-7-carbonitrile could be explored for their potential as crop protection agents, leveraging their effectiveness against various agricultural pests .

Synthesis and Methodology

The synthesis of 5-(trifluoromethyl)-1H-indole-7-carbonitrile involves several advanced organic chemistry techniques:

- Radical Trifluoromethylation : This method allows for the incorporation of the trifluoromethyl group into indole derivatives efficiently, enhancing their biological activity. Recent advances in radical trifluoromethylation techniques have broadened the scope of available indole derivatives for pharmaceutical applications .

- Cross-Coupling Reactions : The compound can be synthesized through palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between indoles and other functionalized groups. This approach is particularly useful for generating diverse libraries of compounds for screening in drug discovery .

Case Studies and Research Findings

Several studies provide insights into the applications and effectiveness of 5-(trifluoromethyl)-1H-indole-7-carbonitrile:

作用机制

Biochemical Pathways

- The compound may irreversibly inhibit thymidylate synthase, a key enzyme in DNA synthesis . By interfering with thymidine incorporation into DNA, it disrupts DNA replication. This disruption can lead to cell cycle arrest and cell death.

Pharmacokinetics

- Approximately 57% of the compound is absorbed from the gut. It reaches peak plasma concentrations after absorption. Further metabolism details are not well-characterized. Elimination pathways and half-life remain unclear .

生物活性

5-(Trifluoromethyl)-1H-indole-7-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

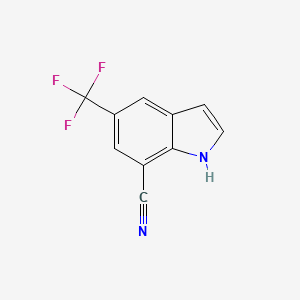

Chemical Structure and Properties

5-(Trifluoromethyl)-1H-indole-7-carbonitrile belongs to the indole family, characterized by the presence of a trifluoromethyl group and a carbonitrile functional group. The structural formula can be represented as follows:

This compound's trifluoromethyl group often enhances lipophilicity and metabolic stability, making it an attractive candidate in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including 5-(trifluoromethyl)-1H-indole-7-carbonitrile. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U-937 (monocytic leukemia)

In one study, the compound showed an IC50 value in the micromolar range, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which 5-(trifluoromethyl)-1H-indole-7-carbonitrile exerts its biological effects is believed to involve:

- Apoptosis Induction : Flow cytometry analyses have shown that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in MCF-7 cells, disrupting their proliferation cycle .

Synthesis Methods

The synthesis of 5-(trifluoromethyl)-1H-indole-7-carbonitrile typically involves several steps:

- Formation of Indole Core : The indole structure can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.

- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or using trifluoromethylating agents like TMS-CF3.

- Carbonitrile Functionalization : The carbonitrile group is introduced through nitrilation reactions or by reacting suitable precursors with cyanide sources .

Study on Anticancer Activity

In a comparative study, various indole derivatives were evaluated for their anticancer activities. The results indicated that 5-(trifluoromethyl)-1H-indole-7-carbonitrile exhibited superior cytotoxic effects against MCF-7 cells compared to other derivatives lacking the trifluoromethyl group. The presence of this group was crucial for enhancing biological activity due to its electronic effects on the indole ring .

Research on Mechanistic Pathways

Another investigation focused on elucidating the mechanistic pathways involved in the anticancer effects of this compound. It was found that treatment with 5-(trifluoromethyl)-1H-indole-7-carbonitrile led to increased levels of p53 protein, which is essential for regulating apoptosis and cell cycle progression. Additionally, the compound was shown to increase caspase-3 cleavage, further confirming its role in inducing programmed cell death .

属性

IUPAC Name |

5-(trifluoromethyl)-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2/c11-10(12,13)8-3-6-1-2-15-9(6)7(4-8)5-14/h1-4,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQSKKFPTJDQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259675 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-90-0 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。